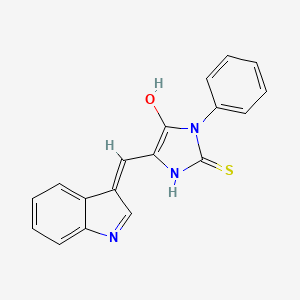
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing an aldehyde with an active methylene compound in the presence of a base . The reaction conditions often include the use of catalysts such as l-tyrosine, which facilitates the reaction in water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.
科学的研究の応用
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential anticancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, which can lead to a range of biological effects . The exact pathways and targets can vary depending on the specific application, but they often involve modulation of cellular signaling pathways and inhibition of key enzymes.
類似化合物との比較
Similar Compounds
- 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione
- 5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione
- 5-((1H-Indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
What sets 5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one apart from similar compounds is its unique combination of the indole and thioxoimidazolidinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C18H13N3OS |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23)/b12-10+ |
InChIキー |
IXAAJDXMGZCGKN-ZRDIBKRKSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/no-structure.png)
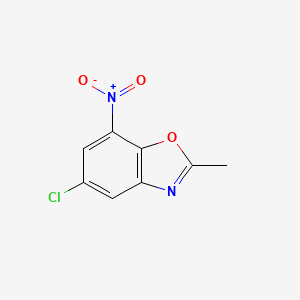
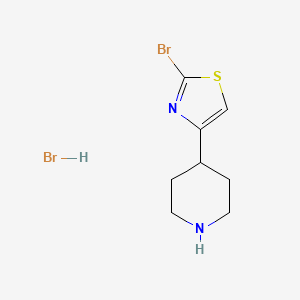


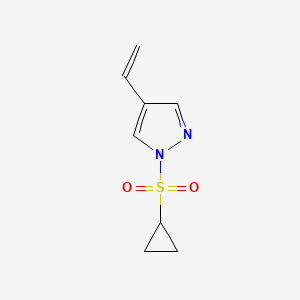
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
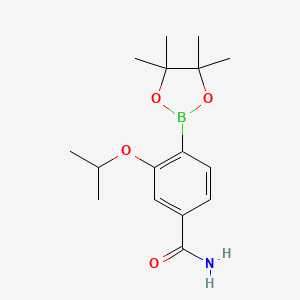

![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
